Cas no 1805554-89-5 (3-Bromo-6-fluoro-2-methylphenol)
3-Bromo-6-fluoro-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-fluoro-2-methylphenol
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- Inchi: 1S/C7H6BrFO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3
- InChI Key: WZBJEFBGSCQZJX-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C)O)F
Computed Properties
- Exact Mass: 203.95861g/mol
- Monoisotopic Mass: 203.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
3-Bromo-6-fluoro-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007510-250mg |
3-Bromo-6-fluoro-2-methylphenol |
1805554-89-5 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
| Alichem | A010007510-500mg |
3-Bromo-6-fluoro-2-methylphenol |
1805554-89-5 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010007510-1g |
3-Bromo-6-fluoro-2-methylphenol |
1805554-89-5 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
| Crysdot LLC | CD12119882-1g |
3-Bromo-6-fluoro-2-methylphenol |
1805554-89-5 | 97% | 1g |
$784 | 2024-07-24 |
3-Bromo-6-fluoro-2-methylphenol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-Bromo-6-fluoro-2-methylphenol
3-Bromo-6-fluoro-2-methylphenol: A Comprehensive Overview
3-Bromo-6-fluoro-2-methylphenol (CAS No. 1805554-89-5) is a highly specialized organic compound with a unique structure that combines bromine, fluorine, and a methyl group attached to a phenol ring. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and environmental chemistry due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, chemical properties, and recent advancements in its utilization across various industries.
The molecular structure of 3-bromo-6-fluoro-2-methylphenol is defined by a phenolic ring with substituents at the 2, 3, and 6 positions. The presence of bromine at the 3-position and fluorine at the 6-position introduces electronic effects that significantly influence the compound's reactivity and stability. The methyl group at the 2-position adds to the steric hindrance, which can be advantageous in certain synthetic pathways. Recent studies have highlighted the importance of such halogenated phenols in drug design, particularly in the development of anti-inflammatory and antiviral agents.
One of the most notable applications of 3-bromo-6-fluoro-2-methylphenol is in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as an intermediate in the production of pharmaceuticals targeting various diseases. For instance, a study published in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent inhibitory effects against enzymes involved in neurodegenerative diseases such as Alzheimer's. The ability to modify the substituents on the phenolic ring allows for fine-tuning of pharmacokinetic properties, making it a valuable starting material for drug discovery.
In addition to its role in pharmaceuticals, 3-bromo-6-fluoro-2-methylphenol has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly as a component in semiconducting polymers. A recent breakthrough reported in *Nature Materials* showcased how this compound can enhance the conductivity of polymer blends used in flexible electronics. This development underscores its potential in advancing next-generation electronic devices.
The synthesis of 3-bromo-6-fluoro-2-methylphenol involves a multi-step process that typically begins with electrophilic substitution reactions on phenol derivatives. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, reducing reaction times while maintaining product quality.
Environmental considerations are also a critical aspect when handling 3-bromo-6-fluoro-2-methylphenol. While it is not classified as a hazardous substance under standard conditions, proper disposal and waste management practices are essential to prevent contamination. Recent eco-friendly synthesis methods have been developed to minimize environmental impact, aligning with global sustainability goals.
In conclusion, 3-bromo-6-fluoro-2-methylphenol (CAS No. 1805554-89-5) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and adaptability make it an invaluable tool in modern research and industry. As scientific advancements continue to unfold, we can expect even more innovative uses for this compound in the near future.
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